molecular formula C5H6N2O B14803095 1-(3H-Pyrazol-5-yl)ethan-1-one CAS No. 62668-17-1

1-(3H-Pyrazol-5-yl)ethan-1-one

Cat. No.: B14803095
CAS No.: 62668-17-1
M. Wt: 110.11 g/mol
InChI Key: JMOGMUZCGANRPJ-UHFFFAOYSA-N
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Description

1-(3H-pyrazol-5-yl)ethanone is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The pyrazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3H-pyrazol-5-yl)ethanone can be synthesized through several methods:

Industrial Production Methods

Industrial production of 1-(3H-pyrazol-5-yl)ethanone typically involves large-scale cyclocondensation reactions using readily available starting materials such as hydrazines and 1,3-dicarbonyl compounds. The reaction conditions are optimized to achieve high yields and purity, often employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3H-pyrazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Pyrazole N-oxides

    Reduction: Corresponding alcohols

    Substitution: Alkylated or acylated pyrazole derivatives

Comparison with Similar Compounds

1-(3H-pyrazol-5-yl)ethanone can be compared with other similar compounds such as:

Uniqueness

1-(3H-pyrazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

62668-17-1

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

1-(3H-pyrazol-5-yl)ethanone

InChI

InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2H,3H2,1H3

InChI Key

JMOGMUZCGANRPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCN=N1

Origin of Product

United States

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